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Compound of Interest

Compound Name: (S)-HexylHIBO

Cat. No.: B1662300 Get Quote

(S)-HexylHIBO, with the systematic IUPAC name (2S)-2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-

yl)propanoic acid, is a potent and selective antagonist of Group I metabotropic glutamate

receptors (mGluRs). This guide provides a comprehensive overview of its chemical structure,

physicochemical properties, and its role as a modulator of mGluR signaling pathways. It is

intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties
(S)-HexylHIBO is a derivative of the amino acid L-aspartic acid, featuring a hexyl-substituted

isoxazolone moiety. The chirality at the alpha-carbon is of the (S)-configuration.

Physicochemical Properties
A summary of the key physicochemical properties of (S)-HexylHIBO is presented in the table

below.
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Property Value Reference

IUPAC Name
(2S)-2-amino-3-(4-hexyl-3-oxo-

1,2-oxazol-5-yl)propanoic acid
[1]

CAS Number 334887-48-8 [1]

Molecular Formula C₁₂H₂₀N₂O₄ [1]

Molecular Weight 256.30 g/mol [1]

Melting Point 207-219 °C (decomposes)

Appearance Off-white to light yellow powder

Solubility
Soluble to 20 mM in 1eq.

NaOH

Predicted Density 1.176 ± 0.06 g/cm³

Predicted pKa 2.26 ± 0.10

InChI

InChI=1S/C12H20N2O4/c1-2-

3-4-5-6-8-10(18-14-11(8)15)7-

9(13)12(16)17/h9H,2-

7,13H2,1H3,(H,14,15)

(H,16,17)/t9-/m0/s1

InChI Key
OKJBLHIYOWSQDJ-

VIFPVBQESA-N

Canonical SMILES
CCCCCCC1=C(ONC1=O)CC(

C(=O)O)N

Isomeric SMILES
CCCCCCC1=C(ONC1=O)C--

INVALID-LINK--N

Biological Activity
(S)-HexylHIBO functions as a competitive antagonist at Group I metabotropic glutamate

receptors, which include mGluR1 and mGluR5 subtypes. These receptors are G-protein
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coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and

neuronal excitability.

Receptor Binding Affinity
The antagonist potency of (S)-HexylHIBO is characterized by its inhibition constants (Kᵢ) at the

respective receptors.

Receptor Subtype Inhibition Constant (Kᵢ)

mGluR1a 140 µM

mGluR5a 110 µM

Signaling Pathway
Group I mGluRs are coupled to the Gq/11 family of G-proteins. Upon activation by an agonist,

these receptors initiate a signaling cascade that leads to the mobilization of intracellular

calcium and the activation of various downstream effectors. As an antagonist, (S)-HexylHIBO
blocks this signaling pathway at the receptor level.
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Caption: Group I mGluR signaling pathway antagonized by (S)-HexylHIBO.
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Experimental Protocols
Detailed methodologies for key experiments related to the synthesis and characterization of

(S)-HexylHIBO are provided below.

Synthesis of (S)-HexylHIBO
The synthesis of (S)-HexylHIBO can be achieved through a multi-step process starting from L-

aspartic acid. The following is a representative synthetic route.

Synthetic Steps

L-Aspartic Acid Protection of
Amino and Carboxyl Groups Protected L-Aspartic Acid Derivative Condensation with

Hexylmalonate Derivative Isoxazolone Ring Precursor Cyclization with
Hydroxylamine Protected (S)-HexylHIBO Deprotection (S)-HexylHIBO

Click to download full resolution via product page

Caption: General synthetic workflow for (S)-HexylHIBO.

Detailed Protocol:

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected, for example,

with a Boc (tert-butyloxycarbonyl) group, and the α-carboxyl group is esterified (e.g., as a

methyl or ethyl ester) to prevent side reactions.

Activation of the β-Carboxyl Group: The β-carboxyl group of the protected aspartic acid is

activated, for instance, by conversion to an acid chloride or by using a coupling agent like

DCC (dicyclohexylcarbodiimide).

Condensation: The activated aspartic acid derivative is reacted with a hexylmalonate

derivative in the presence of a base. This step introduces the hexyl chain.

Cyclization: The resulting intermediate is treated with hydroxylamine hydrochloride to form

the isoxazolone ring.
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Deprotection: The protecting groups on the amino and α-carboxyl groups are removed under

appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester

group) to yield the final product, (S)-HexylHIBO.

Purification: The final compound is purified by techniques such as recrystallization or column

chromatography.

Radioligand Binding Assay for mGluR1
This protocol describes a competitive binding assay to determine the affinity of (S)-HexylHIBO
for the mGluR1 receptor.

Materials:

Membrane preparations from cells expressing human mGluR1.

Radioligand: [³H]-Quisqualic acid or another suitable mGluR1 radioligand.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl₂.

(S)-HexylHIBO stock solution.

Non-specific binding determinator: 10 µM of a non-radiolabeled, high-affinity mGluR1 agonist

or antagonist.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation (typically 20-50

µg of protein per well), and varying concentrations of (S)-HexylHIBO.

Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to

all wells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1662300?utm_src=pdf-body
https://www.benchchem.com/product/b1662300?utm_src=pdf-body
https://www.benchchem.com/product/b1662300?utm_src=pdf-body
https://www.benchchem.com/product/b1662300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters

using a cell harvester. This separates the bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-

specifically bound radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a liquid scintillation counter.

Data Analysis: Determine the specific binding by subtracting the non-specific binding (wells

with the high concentration of non-radiolabeled ligand) from the total binding. Plot the

specific binding as a function of the (S)-HexylHIBO concentration and fit the data to a one-

site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated

using the Cheng-Prusoff equation.

Measurement of Intracellular Calcium Mobilization
This protocol outlines a method to assess the antagonist effect of (S)-HexylHIBO on agonist-

induced intracellular calcium release in cells expressing mGluR1 or mGluR5.

Materials:

Cells expressing mGluR1 or mGluR5 (e.g., HEK293 or CHO cells).

Fura-2 AM (a ratiometric calcium indicator).

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

Pluronic F-127.

mGluR1/5 agonist (e.g., DHPG).

(S)-HexylHIBO stock solution.

A fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.
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Procedure:

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to

confluency.

Dye Loading: Prepare a loading buffer containing Fura-2 AM and a small amount of Pluronic

F-127 in HBSS. Incubate the cells with the loading buffer at 37°C for 30-60 minutes in the

dark.

Washing: Wash the cells with HBSS to remove extracellular Fura-2 AM.

Antagonist Incubation: Incubate the cells with varying concentrations of (S)-HexylHIBO for a

predetermined time (e.g., 15-30 minutes).

Fluorescence Measurement: Place the plate in the fluorescence reader. Measure the

baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at

510 nm.

Agonist Stimulation: Add a specific mGluR1/5 agonist to the wells and immediately begin

recording the fluorescence ratio over time.

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the

change in intracellular calcium concentration. Plot the peak fluorescence response as a

function of the (S)-HexylHIBO concentration to determine the IC₅₀ for the inhibition of the

agonist-induced calcium signal.

This technical guide provides a detailed overview of the chemical and biological properties of

(S)-HexylHIBO, along with methodologies for its synthesis and characterization. This

information should serve as a valuable resource for researchers investigating the role of Group

I metabotropic glutamate receptors in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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